5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione
Overview
Description
This would involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a review of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the precise arrangement of atoms in the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Derivative Formation : The compound 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione can be synthesized through various chemical processes. A related synthesis process for 5-amino-3-methylimidazolidine-2,4-dione has been described, showcasing its potential for structural modification and use in creating analogs of imidazole alkaloids (Witchard & Watson, 2010).
Pharmacological Studies and Receptor Interactions
Receptor-Ligand Interaction Studies : A study involving computer-aided insights into receptor-ligand interactions for novel analogs of 5-(4-fluorophenyl)-3-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-5-methylimidazolidine-2,4-dione, highlights its potential in the search for potent and selective serotonin 5-HT7 receptor agents with antidepressant activity (Kucwaj-Brysz et al., 2018).
Antidepressant and Anxiolytic Properties : The compound has been studied for its potential antidepressant and anxiolytic effects, particularly in its interaction with the serotonin 5-HT1A receptor (Handzlik et al., 2011).
Biochemical and Molecular Studies
Molecular Docking Studies : Molecular docking studies, including both pharmacophore and structure-based approaches, have been performed on derivatives of this compound. This research is crucial in understanding the molecular interactions and potential therapeutic uses of these derivatives (Czopek et al., 2010).
- anti-cancer properties of these compounds, as their DNA binding affinity can be indicative of their effectiveness as anti-cancer drugs (Shah et al., 2013).
Application in Material Science
- Corrosion Inhibition Studies : Research on thiazolidinedione derivatives, related to 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione, has explored their use as inhibitors for mild steel corrosion in acidic environments. This illustrates the compound's potential application in material science and industrial processes (Yadav et al., 2015).
Electrophysiological Properties
- Electrochemical Studies : The electrochemical properties of hydantoin derivatives, closely related to 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione, have been studied. This research is significant in understanding the redox behavior of these compounds, which could have implications in various biochemical and industrial applications (Nosheen et al., 2012).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other hazards associated with its use.
Future Directions
This would involve a discussion of areas for future research, such as potential applications of the compound or questions about its behavior that remain unanswered.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-9-6-4-8(5-7-9)12(2)10(15)13-11(16)14-12/h4-7H,3H2,1-2H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHWJQLCMYETMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80988190 | |
Record name | 4-(4-Ethoxyphenyl)-4-methyl-4H-imidazole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80988190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione | |
CAS RN |
68524-15-2 | |
Record name | Hydantoin, 5-(p-ethoxyphenyl)-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068524152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Ethoxyphenyl)-4-methyl-4H-imidazole-2,5-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80988190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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